
N-(2,3-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)benzamide, also known as DMBA, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents such as acetone, ethanol, and chloroform. DMBA has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
N-(2,3-dimethylphenyl)benzamide is metabolized in the liver to form a highly reactive intermediate that can bind to DNA and cause mutations. The mutagenic activity of N-(2,3-dimethylphenyl)benzamide is due to its ability to form adducts with DNA, which can lead to the formation of DNA lesions and ultimately to the development of cancer.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)benzamide has been shown to induce tumors in various animal models, including rats, mice, and hamsters. The tumors induced by N-(2,3-dimethylphenyl)benzamide are typically mammary tumors, skin tumors, and lung tumors. N-(2,3-dimethylphenyl)benzamide has also been shown to have immunosuppressive effects and to alter the expression of genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)benzamide has several advantages as a research tool, including its ability to induce tumors in a predictable manner and its relatively low cost compared to other carcinogens. However, N-(2,3-dimethylphenyl)benzamide also has several limitations, including its toxicity and the fact that it is not a natural carcinogen.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethylphenyl)benzamide, including the development of new methods for synthesizing N-(2,3-dimethylphenyl)benzamide and its analogs, the investigation of the molecular mechanisms underlying the carcinogenicity of N-(2,3-dimethylphenyl)benzamide, and the development of new therapies for cancer based on the targeting of N-(2,3-dimethylphenyl)benzamide-induced DNA lesions.
In conclusion, N-(2,3-dimethylphenyl)benzamide is a valuable tool for scientific research due to its unique properties and potential applications in various fields. Further research on N-(2,3-dimethylphenyl)benzamide is needed to fully understand its mechanism of action and to develop new therapies for cancer based on the targeting of N-(2,3-dimethylphenyl)benzamide-induced DNA lesions.
Métodos De Síntesis
N-(2,3-dimethylphenyl)benzamide can be synthesized through several methods, including the reaction of 2,3-dimethylaniline with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)benzamide has been extensively used in scientific research as a tool to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of these compounds. N-(2,3-dimethylphenyl)benzamide has been used as a model compound to study the carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) and their metabolites.
Propiedades
Número CAS |
3096-94-4 |
|---|---|
Nombre del producto |
N-(2,3-dimethylphenyl)benzamide |
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO/c1-11-7-6-10-14(12(11)2)16-15(17)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,16,17) |
Clave InChI |
KOKRWDZFZBINOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)C |
Otros números CAS |
3096-94-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)



![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)



![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)


